1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone
Description
1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone is a heterocyclic compound that combines the structural features of benzimidazole and benzothiazole. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various scientific fields.
Properties
CAS No. |
66104-55-0 |
|---|---|
Molecular Formula |
C16H13N5S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C16H13N5S/c1-21-13-8-4-5-9-14(13)22-16(21)20-17-10-15-18-11-6-2-3-7-12(11)19-15/h2-10H,1H3,(H,18,19) |
InChI Key |
IPTQQJXPUGMIFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1H-Benzimidazole-2-carboxaldehyde | Starting from o-phenylenediamine and formylation agents | Standard benzimidazole synthesis routes |
| 2 | Preparation of 3-methyl-2(3H)-benzothiazolylidene hydrazine | Reaction of 3-methyl-2-benzothiazolinone with hydrazine hydrate | Reflux in ethanol or aqueous solvents |
| 3 | Condensation Reaction | Equimolar reaction of 1H-benzimidazole-2-carboxaldehyde with benzothiazolylidene hydrazine in ethanol | Room temperature or mild heating; catalyzed by acid catalysts or Lewis acids to improve yield |
| 4 | Oxidation and Purification | Use of manganese dioxide or other oxidants to oxidize intermediates | Enhances purity and yield of final hydrazone compound |
This condensation forms the azomethine (C=N) bond characteristic of hydrazones, confirmed by spectroscopic techniques such as FT-IR (disappearance of N–H stretch, appearance of C=N stretch at 1600–1620 cm⁻¹), ^1H NMR, and ^13C NMR.
Alternative Synthetic Routes and Related Methodologies
Research on benzimidazole derivatives suggests alternative methods for synthesizing related hydrazones:
- Benzimidazole-2-thiols can be synthesized by reacting benzene-1,2-diamine with carbon disulfide and potassium hydroxide in ethanol-water mixtures, followed by oxidation and hydrazine treatment to form hydrazine derivatives.
- Condensation with substituted benzaldehydes (hydroxy- or methoxy-substituted) in ethanol at 1:1 molar ratios produces hydrazones with varying biological activities, indicating the flexibility of the hydrazone formation step.
- Phase separation and saponification steps have been described in related benzimidazole syntheses to improve yield and purity, involving organic solvents, acid binding agents, and controlled temperature conditions.
Analytical Data Supporting Preparation
Spectroscopic Characterization
- FT-IR : Key bands include disappearance of hydrazine N–H stretch (~3300 cm⁻¹) and appearance of azomethine C=N stretch (1600–1620 cm⁻¹). Methoxyl and hydroxyl groups show characteristic C–O stretches (~1135–1265 cm⁻¹) and O–H stretches (3332–3468 cm⁻¹) if present.
- [^1H NMR and ^13C NMR](pplx://action/followup) : Confirm formation of hydrazone linkage and integrity of benzimidazole and benzothiazole rings.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight 307.4 g/mol confirms molecular formula C16H13N5S.
Molecular and Physical Data Table
| Parameter | Data |
|---|---|
| Molecular Formula | C16H13N5S |
| Molecular Weight | 307.4 g/mol |
| CAS Number | 66104-55-0 |
| IUPAC Name | N-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-imine |
| Melting Point | Not explicitly reported; typical for similar hydrazones ~150–220°C |
| Solvent for Synthesis | Ethanol (99%) commonly used |
| Reaction Yield | Variable, often optimized to >70% with catalysts and oxidants |
Research Findings and Optimization Perspectives
- The use of Lewis acid catalysts and metal complexes has been shown to accelerate the condensation step and improve yields.
- Oxidation with manganese dioxide enhances purity by removing side products and unreacted intermediates.
- Substituent effects on the benzothiazole ring influence biological activity and may require tailored synthetic conditions to optimize the hydrazone formation.
- Alternative synthetic routes involving phase separation and saponification can refine product isolation and scalability for industrial applications.
Summary and Outlook
The preparation of This compound is primarily achieved through condensation of benzimidazole-2-carboxaldehyde with benzothiazolylidene hydrazine derivatives in ethanol under mild conditions. Catalysts and oxidants improve the reaction efficiency and product purity. Spectroscopic methods confirm the formation of the hydrazone linkage.
Future research directions include:
- Further optimization of catalyst systems for higher yields.
- Exploration of substituent effects on synthesis and biological activity.
- Development of scalable and cost-effective synthesis protocols for pharmaceutical applications.
Chemical Reactions Analysis
1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or benzothiazole rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1. Antiparasitic Activity
Recent research has indicated that derivatives of benzimidazole, including the hydrazone compound , exhibit significant antiparasitic properties. In particular, studies have shown that certain benzimidazole derivatives demonstrate enhanced activity against Trichinella spiralis, a parasite responsible for trichinosis. The synthesized hydrazones were found to be more effective than traditional anthelmintics like albendazole and ivermectin, achieving up to 100% larvicidal efficacy at specific concentrations within a 24-hour incubation period . This highlights the potential of these compounds as new therapeutic agents in treating parasitic infections.
2. Anticancer Properties
The compound also shows promising anticancer activity. Research indicates that benzimidazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, certain synthesized hydrazones demonstrated moderate antiproliferative effects against MCF-7 breast cancer cells . The ability of these compounds to interfere with cellular mechanisms associated with cancer progression positions them as potential candidates for further development in oncology.
3. Antimicrobial Effects
Benzimidazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. Studies have shown that compounds containing the benzimidazole nucleus exhibit significant activity against Gram-positive and Gram-negative bacteria, making them suitable for further investigation as antibacterial agents . This broad-spectrum activity can be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Case Studies
Case Study 1: Antiparasitic Efficacy
In a study evaluating the efficacy of synthesized benzimidazole derivatives against T. spiralis, it was observed that compounds with hydroxyl substituents on the phenyl ring exhibited superior anthelmintic activity compared to their counterparts without such modifications. Specifically, compounds with two or three hydroxyl groups achieved complete larvicidal effects at lower concentrations than standard treatments .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of these hydrazones revealed that specific structural modifications significantly enhanced their antiproliferative effects. For example, the introduction of electron-withdrawing groups on the aromatic ring improved the compounds' ability to inhibit cancer cell growth in vitro .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules. For example, in antimicrobial applications, it may disrupt cell wall synthesis or interfere with DNA replication .
Comparison with Similar Compounds
Similar compounds to 1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone include:
1H-Benzimidazole-2-carboxaldehyde: Shares the benzimidazole core but lacks the benzothiazole moiety.
2-(3-methyl-2(3H)-benzothiazolylidene)hydrazine: Contains the benzothiazole structure but not the benzimidazole component.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Benzothiazole derivatives: Compounds with modifications on the benzothiazole ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Q & A
Basic: What synthetic protocols are validated for preparing 1H-benzimidazole-2-carboxaldehyde derivatives?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Treat with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzo[d]imidazole .
- Step 3 : Condense with aromatic aldehydes/ketones (e.g., 3-methyl-2(3H)-benzothiazolylidene derivatives) in methanol or acetic acid under reflux to form the target hydrazone .
Key conditions : Use of catalysts like Mn(IV) oxide (85% yield in dichloromethane) or Ru-based complexes (70% yield at 50°C) .
Basic: How is structural confirmation achieved for this compound?
A combination of analytical techniques is required:
- IR spectroscopy : Confirm N-H (3464–3476 cm⁻¹), C=N (1632–1742 cm⁻¹), and C=O (1632 cm⁻¹) stretches .
- NMR : Key signals include δ12.31 (S-H in intermediates) and δ7.22–7.72 ppm (aromatic protons) .
- Mass spectrometry : ESI-MS peaks at m/z values matching theoretical molecular weights (e.g., [M+H]+ at 192.19 for derivatives) .
- Elemental analysis : Deviations ≤ ±0.4% validate purity .
Advanced: How can researchers resolve contradictions in spectroscopic data across studies?
Contradictions may arise from solvent polarity, tautomerism, or impurities. Strategies include:
- Cross-validation : Compare IR/NMR data with crystallographic results (e.g., hydrogen-bonding patterns in crystal structures ).
- Dynamic NMR : Investigate tautomeric equilibria in DMSO-d6 vs. CDCl3 .
- High-resolution MS : Rule out isotopic or adduct interference .
Advanced: What computational methods predict the biological activity of benzimidazole hydrazones?
- Molecular docking : Simulate binding to targets (e.g., anticonvulsant receptors) using software like AutoDock. Compare docking poses of derivatives (e.g., compound 9c binds to active sites via π-stacking ).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with activity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
Basic: What are common impurities in the synthesis, and how are they controlled?
- Byproducts : Unreacted hydrazine, dimerized intermediates, or oxidation products (e.g., sulfoxide derivatives).
- Quality control :
Advanced: How can reaction conditions be optimized for scale-up?
- Design of Experiments (DoE) : Vary temperature (50–100°C), solvent (methanol vs. DMF), and catalyst loading to maximize yield .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours conventional) .
- Green chemistry : Replace toxic solvents (e.g., dichloromethane) with ethanol or water .
Advanced: What techniques characterize non-covalent interactions in solid-state structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
